molecular formula C19H24N2O3 B1209103 trans-Hydroxy Praziquantel CAS No. 60743-58-0

trans-Hydroxy Praziquantel

Cat. No.: B1209103
CAS No.: 60743-58-0
M. Wt: 328.4 g/mol
InChI Key: OKTGUGBZQBTMHZ-UHFFFAOYSA-N
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Description

trans-Hydroxy Praziquantel is a derivative of praziquantel, a well-known anthelmintic drug used to treat parasitic worm infections such as schistosomiasis. This compound is a metabolite of praziquantel and has been studied for its potential therapeutic applications and chemical properties .

Mechanism of Action

Target of Action

The primary target of trans-Hydroxy Praziquantel, also known as cis-Hydroxy Praziquantel, is the transient receptor potential melastatin ion channel (TRPMPZQ) in schistosomes . This ion channel is also targeted by Praziquantel in other PZQ-sensitive flukes .

Mode of Action

The mode of action of this compound involves its interaction with the TRPMPZQ ion channel. It engages a hydrophobic ligand-binding pocket within the voltage sensor–like domain of the channel, causing calcium entry and worm paralysis . This interaction results in changes in the parasite, leading to its eventual elimination .

Biochemical Pathways

The action of this compound affects several biochemical pathways. In addition to impacting voltage-operated Ca2+ channels, Praziquantel may interact with other schistosome molecules, such as myosin regulatory light chain, glutathione S-transferase, and other transient receptor potential channels . These interactions disrupt the normal functioning of the parasites, leading to their death .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The drug is rapidly absorbed and eliminated in all the analyzed matrices . Alterations in the liver’s capacity to metabolize praziquantel and observed drug-drug interactions can affect systemic levels of praziquantel, potentially resulting in variable cure rates .

Result of Action

The result of the action of this compound is the effective treatment of parasitic infections such as schistosomiasis, clonorchiasis, and opisthorchiasis . The drug acts largely on adult worms , leading to their paralysis and eventual death . This results in the elimination of the parasites from the host’s body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficacy of the drug can be improved when it is administered with food . Additionally, the existence of resistant parasites is a concern that should be constantly investigated in human populations

Biochemical Analysis

Biochemical Properties

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one plays a crucial role in biochemical reactions, particularly in the context of its antiparasitic activity. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which are essential for its biological activity . Additionally, 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one binds to calcium channels in parasitic cells, disrupting calcium homeostasis and leading to parasite paralysis and death .

Cellular Effects

The effects of 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one on various cell types are profound. In parasitic cells, this compound induces rapid calcium influx, leading to muscle contraction and paralysis . This disruption of calcium signaling pathways is critical for its antiparasitic efficacy.

Molecular Mechanism

At the molecular level, 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one exerts its effects through several mechanisms. The compound binds to and inhibits calcium channels in parasitic cells, leading to an increase in intracellular calcium levels . This calcium influx triggers muscle contraction and paralysis, ultimately resulting in the death of the parasite. Additionally, 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one may interact with other biomolecules, such as enzymes involved in its metabolism, further contributing to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the antiparasitic effects of this compound persist, although the potency may decrease with prolonged exposure .

Dosage Effects in Animal Models

The effects of 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one vary with different dosages in animal models. At therapeutic doses, the compound effectively eliminates parasitic infections with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize efficacy while minimizing toxicity in clinical applications .

Metabolic Pathways

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is metabolized primarily by cytochrome P450 enzymes in the liver . The primary metabolic pathway involves hydroxylation, leading to the formation of active metabolites that contribute to its antiparasitic activity . These metabolites are further processed and excreted via the kidneys . The interaction with cytochrome P450 enzymes is crucial for the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is transported and distributed through various mechanisms. The compound is absorbed from the gastrointestinal tract and distributed to target tissues via the bloodstream . It interacts with transport proteins and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . This distribution is essential for its therapeutic effects, as it ensures that the compound reaches the parasitic cells where it exerts its action .

Subcellular Localization

The subcellular localization of 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is critical for its activity. The compound primarily localizes to the endoplasmic reticulum and mitochondria in parasitic cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles . The accumulation in the endoplasmic reticulum and mitochondria disrupts calcium homeostasis and energy metabolism, leading to the death of the parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Hydroxy Praziquantel typically involves the hydroxylation of praziquantel. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as hydrogen peroxide or peracids . The reaction conditions often require controlled temperatures and pH levels to ensure the selective hydroxylation of the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

trans-Hydroxy Praziquantel undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically require specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and halogenated compounds. These derivatives can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its effects on biological systems, including its potential as an antiparasitic agent.

    Medicine: Explored for its therapeutic potential in treating parasitic infections and other diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which may confer distinct chemical and biological properties compared to other derivatives. Its potential for selective antiparasitic activity and reduced side effects makes it a promising candidate for further research and development .

Properties

IUPAC Name

2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTGUGBZQBTMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928822, DTXSID901114356
Record name 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60743-58-0, 134924-68-8, 134924-71-3
Record name 4-Hydroxypraziquantel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901114356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYCYCLOHEXYLCARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How long does trans-hydroxy praziquantel persist in grass carp tissues after a single oral dose of praziquantel?

A1: The research indicates that this compound, alongside praziquantel and cis-hydroxy praziquantel, is rapidly eliminated from various tissues in grass carp. While the parent compound (praziquantel) was detectable for the longest duration, residues of this compound were not specifically tracked for their duration in each tissue. The study primarily focused on the overall depletion trend of praziquantel and its metabolites, finding significant correlations between their concentrations in water and various biological matrices (plasma, hepatopancreas, kidney, muscle, skin) over a 30-day period [].

Q2: What is the relationship between the concentrations of praziquantel, cis-hydroxy praziquantel, and this compound in grass carp tissues?

A2: The study found a statistically significant correlation (P < 0.01) between the concentrations of praziquantel, cis-hydroxy praziquantel, and this compound in both the water and all the analyzed biological matrices (plasma, hepatopancreas, kidney, muscle, skin) of the grass carp []. This suggests a relationship between the presence and depletion of the parent drug and its metabolites in the fish.

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